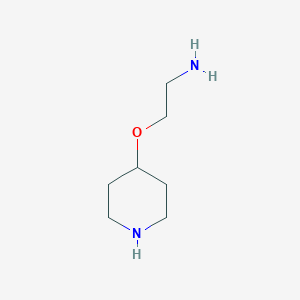
4-Methanesulfonyl-2-methoxybutan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methanesulfonyl-2-methoxybutan-1-amine hydrochloride is a chemical compound with a molecular formula of C6H15NO3S·HCl It is a derivative of butanamine, featuring a methanesulfonyl group and a methoxy group attached to the butane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methanesulfonyl-2-methoxybutan-1-amine hydrochloride typically involves multiple steps. One common method includes the reaction of 2-methoxybutan-1-amine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The resulting intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt form of the compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methanesulfonyl-2-methoxybutan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the methanesulfonyl group, yielding simpler amine derivatives.
Substitution: The methanesulfonyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce simpler amine derivatives.
Applications De Recherche Scientifique
4-Methanesulfonyl-2-methoxybutan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-Methanesulfonyl-2-methoxybutan-1-amine hydrochloride involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methanesulfonyl-2,2-dimethylbutan-1-amine hydrochloride: This compound has a similar structure but with a dimethyl substitution on the butane chain.
2-(Methylsulfonyl)ethylamine hydrochloride: This compound features a shorter ethylamine chain with a methanesulfonyl group.
Uniqueness
4-Methanesulfonyl-2-methoxybutan-1-amine hydrochloride is unique due to the presence of both methoxy and methanesulfonyl groups on the butane chain. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific research applications.
Propriétés
Formule moléculaire |
C6H16ClNO3S |
|---|---|
Poids moléculaire |
217.72 g/mol |
Nom IUPAC |
2-methoxy-4-methylsulfonylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H15NO3S.ClH/c1-10-6(5-7)3-4-11(2,8)9;/h6H,3-5,7H2,1-2H3;1H |
Clé InChI |
OZUJSDAATSZTBU-UHFFFAOYSA-N |
SMILES canonique |
COC(CCS(=O)(=O)C)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1,6-Diazaspiro[3.4]octane](/img/structure/B15307574.png)









